molecular formula C6H14N2 B2725795 (3S)-1-ethylpyrrolidin-3-amine CAS No. 216667-65-1

(3S)-1-ethylpyrrolidin-3-amine

Cat. No.: B2725795
CAS No.: 216667-65-1
M. Wt: 114.192
InChI Key: GOLVGZOPWLLUSF-LURJTMIESA-N
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Description

(3S)-1-ethylpyrrolidin-3-amine is a chiral amine with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-ethylpyrrolidin-3-amine typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of (3S)-1-ethylpyrrolidin-3-one using a chiral reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding pyrrolidinone derivative. This process can be optimized for large-scale production by using continuous flow reactors and supported metal catalysts to achieve high yields and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: (3S)-1-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(3S)-1-ethylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (3S)-1-ethylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the structure of the interacting molecules.

Comparison with Similar Compounds

  • (3S)-1-methylpyrrolidin-3-amine
  • (3S)-1-propylpyrrolidin-3-amine
  • (3S)-1-butylpyrrolidin-3-amine

Comparison: Compared to its analogs, (3S)-1-ethylpyrrolidin-3-amine is unique due to its specific ethyl substitution, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(3S)-1-ethylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLVGZOPWLLUSF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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